Dihydroxyaluminum Sodium Carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

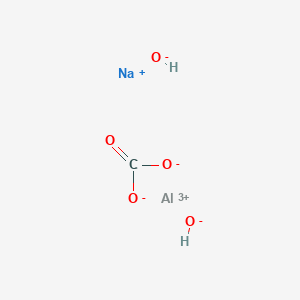

Dihydroxyaluminum sodium carbonate is a basic inorganic salt with the chemical formula NaAl(OH)₂CO₃. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and stomach ulcers. This compound is known for its ability to neutralize hydrochloric acid in gastric secretions, forming aluminum chloride and water in the process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dihydroxyaluminum sodium carbonate can be synthesized by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH of 7.2 to 10.5 . The reaction typically involves the following steps:

- Dissolution of an aluminum salt (e.g., aluminum sulfate) in water.

- Addition of sodium carbonate and sodium hydroxide to the solution.

- Maintaining the pH between 7.2 and 10.5 to facilitate the formation of this compound.

- Filtration and drying of the resulting product.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The compound is then packaged and stored in tight containers to prevent contamination and degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydroxyaluminum sodium carbonate undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with hydrochloric acid to form aluminum chloride, sodium chloride, water, and carbon dioxide.

Decomposition Reactions: Decomposes upon heating to release carbon dioxide and water, leaving behind aluminum oxide and sodium carbonate.

Common Reagents and Conditions

Hydrochloric Acid: Used in neutralization reactions to form aluminum chloride and water.

Heat: Applied in decomposition reactions to break down the compound into its constituent parts.

Major Products Formed

Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.

Sodium Chloride (NaCl): Formed as a byproduct in neutralization reactions.

Aluminum Oxide (Al₂O₃): Formed during decomposition upon heating.

Applications De Recherche Scientifique

Dihydroxyaluminum sodium carbonate has various scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the determination of acid-neutralizing capacity.

Biology: Studied for its effects on gastric secretions and its potential cytoprotective properties.

Medicine: Utilized as an antacid to treat conditions such as heartburn, indigestion, and stomach ulcers.

Industry: Employed in the production of antacid tablets and other pharmaceutical formulations.

Mécanisme D'action

Dihydroxyaluminum sodium carbonate exerts its effects by neutralizing hydrochloric acid in the stomach. This reaction increases the pH of gastric secretions, thereby reducing acidity and alleviating symptoms of indigestion and heartburn. The compound also inhibits the action of pepsin, an enzyme involved in protein digestion, by increasing the pH and through adsorption .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum Hydroxide (Al(OH)₃): Another common antacid with similar acid-neutralizing properties.

Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.

Calcium Carbonate (CaCO₃): Widely used as an antacid and calcium supplement.

Uniqueness

Dihydroxyaluminum sodium carbonate is unique in its dual action of neutralizing stomach acid and inhibiting pepsin activity. This dual mechanism makes it particularly effective in treating conditions related to excess stomach acid .

Propriétés

Formule moléculaire |

CH2AlNaO5 |

|---|---|

Poids moléculaire |

143.99 g/mol |

Nom IUPAC |

aluminum;sodium;carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |

Clé InChI |

SEIGJEJVIMIXIU-UHFFFAOYSA-J |

SMILES canonique |

C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |

Synonymes |

dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)

![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)

![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)

![N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline](/img/structure/B1241351.png)

![(S)-9-Chloro-5-[p-aminomethyl-o-(carboxymethoxy)phenylcarbamoylmethyl]-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione hydrochloride](/img/structure/B1241355.png)

![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)